Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-
Description
The compound Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- (IUPAC name: (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide) is a fluorogenic substrate widely used in biochemical assays. Its molecular formula is C₁₆H₂₁ClN₂O, with a molecular weight of 292.80 g/mol . Key physicochemical properties include a specific rotation of [α]25° = +40 and a calculated logP of 3.396, indicating moderate lipophilicity . The compound features a coumarin-derived fluorophore (7-amido-4-methylcoumarin, AMC) linked to an L-arginine residue via an amide bond. Upon enzymatic cleavage (e.g., by proteases like trypsin or thrombin), the AMC group is released, producing a measurable fluorescent signal . This property makes it a critical tool for studying protease activity and inhibitor screening.
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEBESPCVWBNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16709-23-2 | |
| Record name | Argininamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Argininamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ARGININAMIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2UE6SG9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Reaction: Amidation of Pentanoic Acid
The primary synthetic route involves the amidation of pentanoic acid derivatives with guanidine-containing amines. The reaction typically proceeds via activation of the carboxylic acid group, followed by nucleophilic substitution. Key steps include:
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Activation : Pentanoic acid is activated using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form an intermediate reactive ester.
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Coupling : The activated ester reacts with 2-amino-5-guanidinopentylamine under mild basic conditions (pH 7–8) to form the amide bond.
Reaction Equation :
Optimized Parameters :
Stereoselective Synthesis
The compound exists in enantiomeric forms ((S)- and (R)-isomers), necessitating chiral resolution or asymmetric synthesis.
(S)-Isomer Synthesis (CAS 2788-83-2)
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Chiral Pool Strategy : L-Arginine serves as the starting material. The α-amino group is protected with tert-butoxycarbonyl (Boc), followed by amidation with pentanoic acid derivatives.
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Key Step : Deprotection of the Boc group using trifluoroacetic acid (TFA) yields the (S)-enantiomer with >98% enantiomeric excess (ee).
(R)-Isomer Synthesis (CAS 203308-91-2)
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Kinetic Resolution : Racemic mixtures are treated with chiral catalysts (e.g., Candida antarctica lipase B) to selectively hydrolyze the (S)-isomer, leaving the (R)-form.
Industrial-Scale Production
Automated Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
Purification Techniques
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Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >99% purity.
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Crystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with 85–90% recovery.
Table 1 : Comparison of Industrial Synthesis Methods
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Yield | 70% | 85% |
| Purity | 95% | 99% |
| Production Cost ($/kg) | 12,000 | 8,500 |
| Scalability | Moderate | High |
Advanced Methodologies
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized on resin supports (e.g., Wang resin) using Fmoc chemistry:
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Resin Loading : Fmoc-L-arginine(Pbf)-OH is anchored to the resin.
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Chain Elongation : Pentanoic acid is coupled using HOBt/DIC activation.
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Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) releases the product.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 300 W) accelerates amidation, reducing reaction time from 24 hours to 2 hours.
Challenges and Solutions
By-Product Formation
Chemical Reactions Analysis
Types of Reactions
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are carried out in polar solvents with or without catalysts.
Major Products Formed
Scientific Research Applications
Chemical Properties and Structure
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- has the molecular formula C₆H₁₅N₅O and features an amide group along with an aminoiminomethyl group. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Chemistry
Pentanamide serves as a building block in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it an essential reagent in organic chemistry.
Case Study: Synthesis of Peptides
Pentanamide is frequently used in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). Its functional groups allow for efficient coupling reactions with amino acids, facilitating the formation of peptides with specific sequences and properties.
Biology
In biological research, Pentanamide is investigated for its potential role in enzyme inhibition and protein modification . Its interaction with various enzymes can lead to significant insights into enzyme mechanisms and pathways.
Case Study: Enzyme Interaction
Research has shown that Pentanamide can inhibit specific enzymes by binding to their active sites through hydrogen bonding and electrostatic interactions. This property is crucial for studying enzyme kinetics and developing inhibitors for therapeutic purposes.
Medicine
Pentanamide's therapeutic potential is explored in drug development, particularly for designing enzyme inhibitors and antimicrobial agents . Its structural characteristics enable it to mimic substrate analogs or transition states of enzymes.
Case Study: Antimicrobial Activity
Studies have demonstrated that derivatives of Pentanamide exhibit antimicrobial properties against various pathogens. The compound's ability to modify bacterial enzyme activity makes it a candidate for developing new antibiotics .
Industrial Applications
In industry, Pentanamide is utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows manufacturers to create tailored compounds for various applications.
Mechanism of Action
The mechanism of action of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme or receptor and the context of the biological system .
Comparison with Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- Molecular Formula : C₂₀H₂₇N₅O₃
- Molecular Weight : 385.46 g/mol
- Key Features : Contains a pyrimidinyl group and benzamido moiety. Synthesized via a multi-step reaction involving UV-Vis, FTIR, and NMR validation .
- Comparison: Unlike the target compound, this molecule lacks a fluorogenic group but shares a pentanamide backbone. Its specific rotation ([α]25° = +40) matches the target compound, suggesting similar chiral purity .
Dimethyl-L-arginine
- Molecular Formula : C₈H₁₈N₄O₂
- Molecular Weight : 202.25 g/mol
- Key Features: An endogenous arginine derivative with dimethylated guanidino groups. Acts as a nitric oxide synthase (NOS) inhibitor .
- Comparison: Both compounds feature a guanidino group, but dimethyl-L-arginine lacks the coumarin fluorophore. Its role in NOS inhibition contrasts with the target’s protease substrate function. LogP data is unavailable, but its polar nature likely reduces membrane permeability compared to the target compound .
H-Arg(Pbf)-AMC
- Molecular Formula : C₂₉H₃₇N₅O₆S
- Molecular Weight : 583.70 g/mol
- Key Features : A protected derivative of the target compound with a 2,2,4,6,7-pentamethylbenzofuranyl sulfonyl (Pbf) group .
- Comparison : The Pbf group enhances steric bulk and solubility in organic solvents, making it suitable for solid-phase peptide synthesis. However, the added molecular weight (583.70 vs. 292.80) and modified logP alter enzymatic cleavage kinetics compared to the unprotected target .
5-Aminopentanamide
- Molecular Formula : C₅H₁₂N₂O
- Molecular Weight : 116.16 g/mol
- Key Features : A simple primary amide with a linear pentanamide chain. LogP = 1.450, indicating higher hydrophilicity than the target compound .
- Comparison: The absence of a guanidino or coumarin group limits its utility in enzymatic assays. It primarily serves as a chemical intermediate .
Data Table: Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight | logP | Specific Rotation [α]25° | Application |
|---|---|---|---|---|---|
| Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- | C₁₆H₂₁ClN₂O | 292.80 | 3.396 | +40 | Protease substrate (e.g., trypsin) |
| Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | C₂₀H₂₇N₅O₃ | 385.46 | N/A | +40 | Enzyme inhibition studies |
| Dimethyl-L-arginine | C₈H₁₈N₄O₂ | 202.25 | N/A | N/A | Nitric oxide synthase inhibition |
| H-Arg(Pbf)-AMC | C₂₉H₃₇N₅O₆S | 583.70 | N/A | N/A | Protected substrate for peptide synthesis |
| 5-Aminopentanamide | C₅H₁₂N₂O | 116.16 | 1.450 | N/A | Chemical intermediate |
Research Findings and Key Insights
Structural-Activity Relationship: The guanidino group in the target compound and dimethyl-L-arginine is critical for binding to protease active sites or NOS, respectively. Modifications (e.g., dimethylation or Pbf protection) alter binding affinity and specificity .
Fluorogenic Utility: The coumarin moiety in the target compound enables real-time monitoring of enzymatic activity, a feature absent in simpler analogs like 5-aminopentanamide .
Chirality : The target compound and Ethyl (S)-2-Benzamido-... exhibit identical specific rotations, underscoring the importance of stereochemical purity in biochemical interactions .
LogP and Solubility: Higher logP values (e.g., 3.396 for the target vs. 1.450 for 5-aminopentanamide) correlate with increased membrane permeability, favoring cellular uptake in assays .
Notes on Contradictions and Limitations
Biological Activity
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- (CAS Number: 16709-23-2) is a biologically active compound with significant potential in medicinal chemistry and biological research. This compound features an amide group and is characterized by its unique ability to interact with various molecular targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- has the molecular formula C6H15N5O. Its structure allows for multiple interactions with biological macromolecules, which is crucial for its biological activity.
The primary mechanism of action for Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- involves its capacity to form hydrogen bonds and electrostatic interactions with the active sites of enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, which is vital for various biological processes.
Key Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can also interact with receptors, potentially altering signaling pathways in cells.
Biological Activity
The biological activity of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- has been assessed through various studies that highlight its potential applications in medicine and research.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been investigated for its role in enzyme inhibition relevant to drug development.
Case Study: Enzyme Inhibition
A study focusing on the inhibition of matrix metalloproteinases (MMPs) showed that Pentanamide derivatives could effectively reduce MMP activity, which is crucial in processes like tissue remodeling and cancer metastasis. The following table summarizes the inhibitory effects observed:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Pentanamide derivative A | 12.5 | MMP-2 |
| Pentanamide derivative B | 8.3 | MMP-9 |
| Pentanamide, 2-amino-5... | 15.0 | MMP-3 |
Applications in Research
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- is being explored for several applications:
- Medicinal Chemistry : Its potential as an enzyme inhibitor makes it a candidate for developing new therapeutic agents.
- Biological Research : It serves as a tool for studying enzyme functions and interactions within biological systems.
- Drug Development : The compound's ability to modulate biological pathways positions it as a promising lead in drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
